N-(6-aminopyridin-2-yl)-4'-cyanobiphenyl-4-sulfonamide
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability. It may involve carrying out the reactions in a laboratory and observing the products.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s chemical properties, such as its acidity or basicity, redox potential, and reactivity with other substances.Scientific Research Applications
Antibacterial Applications
Sulfonamide compounds are significant in the field of synthetic bacteriostatic antibiotics, used for the therapy of bacterial infections and those caused by other microorganisms. They are also known as sulfa drugs and were the main source of therapy against bacterial infections before the introduction of penicillin in 1941. The sulfonamide group has been incorporated into many clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics due to its broad spectrum of activity against various bacterial strains (Gulcin & Taslimi, 2018).
Cancer Research
In the realm of oncology, sulfonamides have shown promise as anticancer agents. Their applications extend from serving as antiviral HIV protease inhibitors, like amprenavir, to being investigated for their potential in treating Alzheimer’s disease and cancer. The primary sulfonamides, despite being known for over a century, continue to be an important class of compounds leading to valuable drugs and drug candidates for conditions such as cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).
Inflammatory Diseases
Sulfonamides, due to their anti-inflammatory properties, have been utilized in treatments for diseases like rheumatoid arthritis and inflammatory bowel disease (IBD). These compounds have demonstrated efficacy in reducing inflammation and managing symptoms associated with these conditions, offering a promising avenue for the development of novel anti-inflammatory medications (Hoult, 2012).
Environmental and Ecotoxicological Impact
Beyond their medicinal applications, sulfonamides have been studied for their presence in the environment and their influence on human health. With the world production and consumption of pharmaceuticals, including anti-infectives like sulfonamides, steadily increasing, there is a growing concern over their impact on the biosphere and human health. Research has indicated that small amounts of sulfonamides present in the environment, mainly derived from agricultural activities, have led to changes in microbial populations that could potentially be hazardous to human health (Baran et al., 2011).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to handle the compound safely and how to dispose of it properly.
Future Directions
This involves predicting or suggesting future research directions. For example, if the compound has promising biological activity, future research could involve testing it in animal models or clinical trials.
properties
IUPAC Name |
N-(6-aminopyridin-2-yl)-4-(4-cyanophenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c19-12-13-4-6-14(7-5-13)15-8-10-16(11-9-15)25(23,24)22-18-3-1-2-17(20)21-18/h1-11H,(H3,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESFDAKNYJQYKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235037 | |
Record name | PF-915275 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-aminopyridin-2-yl)-4'-cyanobiphenyl-4-sulfonamide | |
CAS RN |
857290-04-1 | |
Record name | PF-915275 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857290041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-915275 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-915275 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/388927163B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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